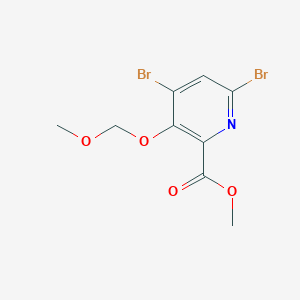

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate

Vue d'ensemble

Description

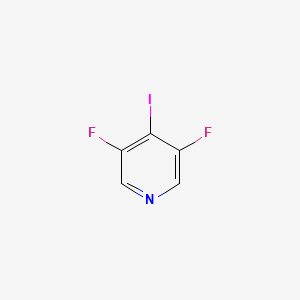

“Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate” is a chemical compound with the molecular formula C9H9Br2NO4 . It is also known by other names such as “methyl 4,6-dibromo-3-methoxypyridine-2-carboxylate” and "2-Pyridinecarboxylic acid, 4,6-dibromo-3-methoxy-, methyl ester" .

Molecular Structure Analysis

The molecular structure of “Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate” includes a pyridine ring substituted with bromine atoms at the 4 and 6 positions and methoxymethoxy and carboxylate groups at the 3 and 2 positions, respectively . The InChI string representation of the molecule isInChI=1S/C8H7Br2NO3/c1-13-7-4(9)3-5(10)11-6(7)8(12)14-2/h3H,1-2H3 . Physical And Chemical Properties Analysis

“Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate” has a molecular weight of 324.95 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its relative lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . Its exact mass is 324.87722 g/mol, and its monoisotopic mass is 322.87927 g/mol . The topological polar surface area is 48.4 Ų .Applications De Recherche Scientifique

Coordination Chemistry and Ligand Preorganization

The compound's structural resemblance to picolinic acid derivatives facilitates its utility in coordination chemistry, particularly in forming complexes with metal ions. A study emphasized the synthesis of hexadentate picolinic acid-based bispidine ligands, showcasing their preorganization for octahedral coordination geometries, especially for Jahn-Teller labile ground states like CuII centers. Such preorganization is beneficial in forming stable and well-defined metal complexes, essential in various catalysis and material science applications (Comba et al., 2016).

Synthetic Chemistry and Molecular Structures

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate analogs have been pivotal in synthesizing complex molecular structures. For instance, compounds involving methoxysalicylaldehyde and thiosemicarbazones showcased unique coordination chemistry with metals like molybdenum, leading to insights into the geometry and interaction of such complexes (Milić et al., 2009). Additionally, insights into the synthesis of vertilecanin derivatives via nicotinic acid have been provided, highlighting the role of similar compounds in facilitating complex synthesis pathways (Demirci et al., 2008).

Catalysis and Reaction Mechanisms

Compounds related to Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate have been employed as ligands in catalytic processes. Studies have shown their role in sulfoxidation reactions, indicating their potential in catalysis and reaction mechanism studies (Shan et al., 2002). Furthermore, their involvement in hydroesterification and hydroformylation of hydrocarbons, when used as ligands with rhodium complexes, highlights the compound's versatility and potential in industrial catalysis applications (Hung-Low et al., 2005).

Material Science and Luminescence Studies

The structural analogs of Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate have been instrumental in the synthesis and study of luminescent materials. Research on copper iodide complexes with picoline ligands revealed vapochromism and luminescence, underscoring their potential in creating luminescent materials with variable properties (Cariati et al., 2000).

Propriétés

IUPAC Name |

methyl 4,6-dibromo-3-(methoxymethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO4/c1-14-4-16-8-5(10)3-6(11)12-7(8)9(13)15-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUWTSUPCNREAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(N=C(C=C1Br)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-dibromo-3-(methoxymethoxy)picolinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1398508.png)

![tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1398509.png)

![N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine](/img/structure/B1398510.png)

![2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine](/img/structure/B1398514.png)

![N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1398518.png)

![2,6-Dimethyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1398524.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1398525.png)